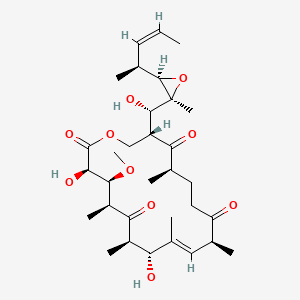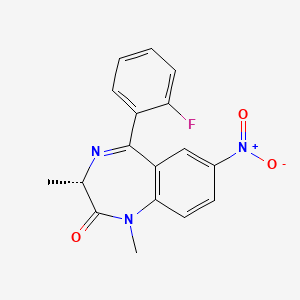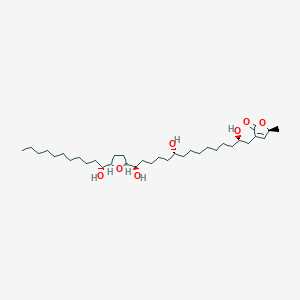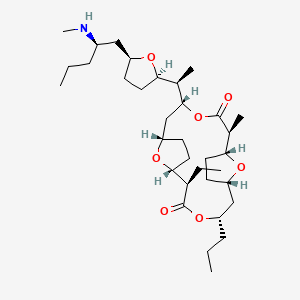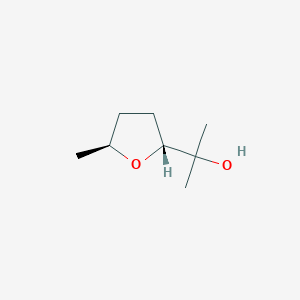
Pnri-299
Overview
Description
PNRI-299 is a selective inhibitor of activator protein 1 (AP-1) transcription. Activator protein 1 is a transcription factor that regulates gene expression in response to various stimuli, controlling cellular processes such as differentiation, proliferation, and apoptosis. This compound specifically inhibits AP-1 transcription without affecting other transcription factors like nuclear factor kappa B (NF-κB) or thioredoxin .
Preparation Methods
The synthesis of PNRI-299 involves a chemogenomic approach, utilizing a bicyclic template designed to act as a β-strand, a motif common in redox-sensitive proteins. The template incorporates an enedione moiety to trap the crucial cysteine residue in the active site of redox proteins. Variations in the template are introduced by adding different amino acid side-chains using a combinatorial library approach .
Chemical Reactions Analysis
PNRI-299 undergoes specific reactions with redox nucleophiles, particularly cysteine residues in the active sites of redox proteins. It interacts with the redox nucleophile cysteine-65, aiding in the interpretation of structure-activity relationships. The compound does not affect NF-κB transcription or thioredoxin, even at high concentrations .
Scientific Research Applications
PNRI-299 has significant applications in scientific research, particularly in the fields of immunology, inflammation, and respiratory infections. It has been shown to significantly reduce airway eosinophil infiltration, mucus hypersecretion, edema, and interleukin-4 levels in mouse models of asthma . Additionally, this compound is used to study the role of AP-1 transcription in various cellular processes and diseases, including cancer and inflammatory conditions .
Mechanism of Action
PNRI-299 exerts its effects by selectively inhibiting AP-1 transcription. It specifically reacts with redox effector factor 1 (Ref-1) to inhibit AP-1 transcription and overexpress its molecular target. The compound interacts with the redox nucleophile cysteine-65, which helps explain its structure-activity relationship. Ref-1 attenuates the inhibitory effect of this compound on AP-1 transcription .
Comparison with Similar Compounds
PNRI-299 is unique in its selective inhibition of AP-1 transcription without affecting other transcription factors like NF-κB or thioredoxin. Similar compounds include other selective inhibitors of AP-1 transcription, but this compound stands out due to its specific interaction with Ref-1 and its significant effects in reducing airway inflammation in asthma models .
Similar Compounds::- NDMC101: A potent osteoclastogenesis inhibitor.
- CHF5407: A muscarinic M3-receptor antagonist .
This compound’s selective inhibition of AP-1 transcription and its significant effects in reducing airway inflammation make it a valuable compound for scientific research in immunology and respiratory diseases.
Properties
IUPAC Name |
N-benzyl-2-(3-cyanophenyl)-1,3,6-trioxo-5H-[1,2,4]triazolo[1,2-a]pyridazine-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4/c22-11-15-7-4-8-16(9-15)25-20(29)24-13-17(27)10-18(26(24)21(25)30)19(28)23-12-14-5-2-1-3-6-14/h1-10H,12-13H2,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQJVNPKWQFAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=C(N2N1C(=O)N(C2=O)C3=CC=CC(=C3)C#N)C(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550368-41-7 | |
| Record name | PNRI-299 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550368417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PNRI-299 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WW6I6D1Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


